



Application Note: Quantification of Hesperidin using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest		
Compound Name:	Hesperin	
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AN-HPLC-001

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of hesperidin. Hesperidin, a prominent flavanone glycoside found in citrus fruits, possesses a range of pharmacological properties, making its accurate quantification crucial for research, quality control, and formulation development.[1][2] This protocol outlines the chromatographic conditions, sample preparation procedures, and method validation parameters necessary for reliable hesperidin determination in various matrices, including plant extracts and pharmaceutical formulations.

Introduction

Hesperidin (C₂₈H₃₄O₁₅) is a bioflavonoid with demonstrated antioxidant, anti-inflammatory, and vasoprotective effects.[1] As interest in its therapeutic potential grows, the need for a precise and accurate analytical method for its quantification becomes increasingly important. High-performance liquid chromatography (HPLC) is a widely employed technique for the analysis of flavonoids due to its high resolution, sensitivity, and specificity.[3][4] This document provides a



detailed protocol for the quantification of hesperidin using an isocratic RP-HPLC method with UV detection.

ExperimentalInstrumentation and Chemicals

- Instrumentation:
 - HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.[2][5]
 - Analytical balance
 - Sonicator bath[2]
 - pH meter
 - Vortex mixer
 - Syringe filters (0.45 μm)[2]
- Chemicals and Reagents:
 - Hesperidin reference standard (>98% purity)[2]
 - HPLC grade methanol[2]
 - · HPLC grade acetonitrile
 - HPLC grade water[2]
 - Orthophosphoric acid (AR grade)[1]
 - Formic acid

Chromatographic Conditions



A reversed-phase C18 column is most commonly used for the separation of hesperidin.[1][6][7] The mobile phase typically consists of a mixture of methanol or acetonitrile and water, often with the addition of an acid to improve peak shape and resolution.

Table 1: HPLC Chromatographic Conditions

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 µm particle size[1][7]
Mobile Phase	Methanol : Water (containing 0.1% Orthophosphoric Acid) (50:50, v/v)[7]
Flow Rate	1.0 mL/min[1][7]
Injection Volume	20 μL[1][7]
Column Temperature	30 °C[7]
Detection Wavelength	280 nm[1][7]
Run Time	10 minutes[7]

Protocols

Standard Solution Preparation

- Stock Solution (1000 µg/mL): Accurately weigh 10 mg of hesperidin reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[2]
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 to 100 μg/mL.[7] These solutions are used to construct the calibration curve.

Sample Preparation

The following is a general protocol for the extraction of hesperidin from citrus peel. The procedure may need to be optimized depending on the specific sample matrix.

Extraction:



- Weigh 1 g of dried and powdered citrus peel into a flask.
- Add 50 mL of 80% ethanol.[7]
- Reflux the mixture for 1 hour or sonicate for 30 minutes.[5][7]
- Filtration:
 - Allow the mixture to cool and then filter it through Whatman No. 1 filter paper.
- Evaporation:
 - Evaporate the solvent from the filtrate to dryness at 40°C under vacuum.
- · Reconstitution and Filtration:
 - Dissolve the residue in a known volume of the mobile phase.
 - Filter the solution through a 0.45 μm syringe filter into an HPLC vial prior to injection.[7]

Method Validation

The developed HPLC method should be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[1]

Table 2: Summary of Method Validation Parameters for Hesperidin Quantification



Parameter	Typical Value	Reference
Linearity Range	20 - 100 μg/mL	[7]
Correlation Coefficient (r²)	> 0.999	[1]
Limit of Detection (LOD)	2.81 - 12.49 μg/mL	[1][7]
Limit of Quantification (LOQ)	8.90 - 37.86 μg/mL	[1][7]
Precision (%RSD)	< 2%	[7]
Accuracy (Recovery %)	89.7 - 107%	[7]
Retention Time (min)	~3.7 - 5.7	[1][7]

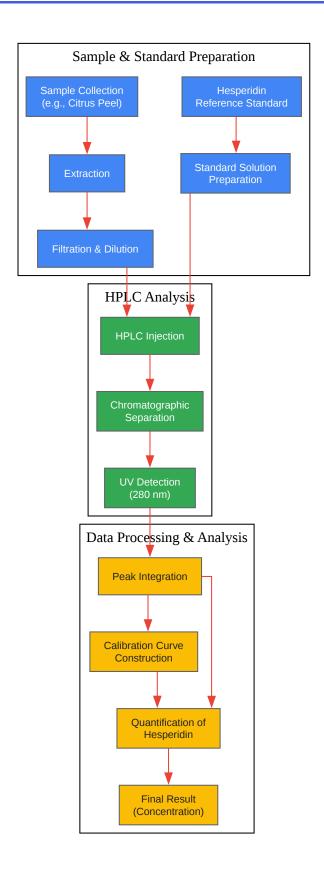
Data Analysis

- Calibration Curve: Plot a graph of the peak area of the hesperidin standard against the corresponding concentration.
- Quantification: Determine the concentration of hesperidin in the sample by interpolating its peak area from the calibration curve using the regression equation.

Workflow and Diagrams

The overall workflow for the quantification of hesperidin by HPLC is depicted below.





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Caption: Experimental workflow for Hesperidin quantification.



Conclusion

The RP-HPLC method described in this application note is simple, accurate, and reliable for the quantification of hesperidin in various samples. The provided protocols for sample preparation and chromatographic analysis, along with the validation parameters, offer a comprehensive guide for researchers and professionals in the field. This method can be effectively implemented for routine quality control and research applications.

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